molecular formula C14H15N3O2 B13893220 Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)- CAS No. 832102-34-8

Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)-

Cat. No.: B13893220
CAS No.: 832102-34-8
M. Wt: 257.29 g/mol
InChI Key: DDIHBRSLYYKIDQ-UHFFFAOYSA-N
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Description

Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)- is a nitrogen-based heterocyclic aromatic compound. It is characterized by a quinoline core structure with a nitro group at the 6th position and a pyrrolidinylmethyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-(1-pyrrolidinylmethyl)quinoline, followed by purification steps to isolate the desired product. Reaction conditions often include the use of strong acids like sulfuric acid for nitration and organic solvents for extraction and purification .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and strong acids or bases for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

Major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties .

Scientific Research Applications

Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a pyrrolidinylmethyl group makes it a valuable compound for various applications .

Properties

CAS No.

832102-34-8

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

6-nitro-2-(pyrrolidin-1-ylmethyl)quinoline

InChI

InChI=1S/C14H15N3O2/c18-17(19)13-5-6-14-11(9-13)3-4-12(15-14)10-16-7-1-2-8-16/h3-6,9H,1-2,7-8,10H2

InChI Key

DDIHBRSLYYKIDQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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